

(2-Methylquinolin-6-yl)methanol CAS number and molecular structure

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Compound of Interest

Compound Name: (2-Methylquinolin-6-yl)methanol

Cat. No.: B1306216

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Technical Guide: (2-Methylquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals


Abstract

This technical guide provides a comprehensive overview of **(2-Methylquinolin-6-yl)methanol** (CAS No: 108166-02-5), a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines established information for **(2-Methylquinolin-6-yl)methanol** with representative data and protocols from closely related 2-methylquinoline analogs to provide a foundational resource for researchers. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.^[1] This document summarizes the known physicochemical properties of the target compound, presents a general synthetic approach for 2-methylquinoline derivatives, and discusses the potential therapeutic applications based on the bioactivity of analogous structures.

Compound Identification and Physicochemical Properties

(2-Methylquinolin-6-yl)methanol is a heterocyclic organic compound featuring a quinoline core structure, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

Molecular Structure:

 Chemical structure of (2-Methylquinolin-6-yl)methanol

Caption: 2D Chemical Structure of **(2-Methylquinolin-6-yl)methanol**.

Table 1: Physicochemical Data for **(2-Methylquinolin-6-yl)methanol**

Property	Value	Source
CAS Number	108166-02-5	[2]
Molecular Formula	C ₁₁ H ₁₁ NO	[2]
Molecular Weight	173.21 g/mol	[2]
IUPAC Name	(2-methylquinolin-6-yl)methanol	[3]
SMILES	<chem>Cc1ccc2cc(CO)ccc2n1</chem>	[3]
InChI Key	HLFYJILNIBADGG-UHFFFAOYSA-N	[3]

Synthesis and Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of **(2-Methylquinolin-6-yl)methanol** is not readily available in the cited literature, a general and widely applicable method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction. This reaction involves the condensation of an aromatic amine with an α,β -unsaturated carbonyl compound. A plausible synthetic route to **(2-Methylquinolin-6-yl)methanol** would involve the synthesis of the 2-methylquinoline core followed by functional group manipulation to introduce the methanol group at the 6-position.

Alternatively, a patent for the one-step preparation of 2-methylquinoline describes a method using nitrobenzene and ethanol as starting materials with a PtSn/ γ -Al₂O₃ catalyst.[4]

Representative Experimental Protocol: Synthesis of a 2-Methylquinoline Derivative (General)

The following is a generalized protocol for the synthesis of a 2-methylquinoline derivative and does not represent a validated synthesis for **(2-Methylquinolin-6-yl)methanol**.

Materials and Reagents:

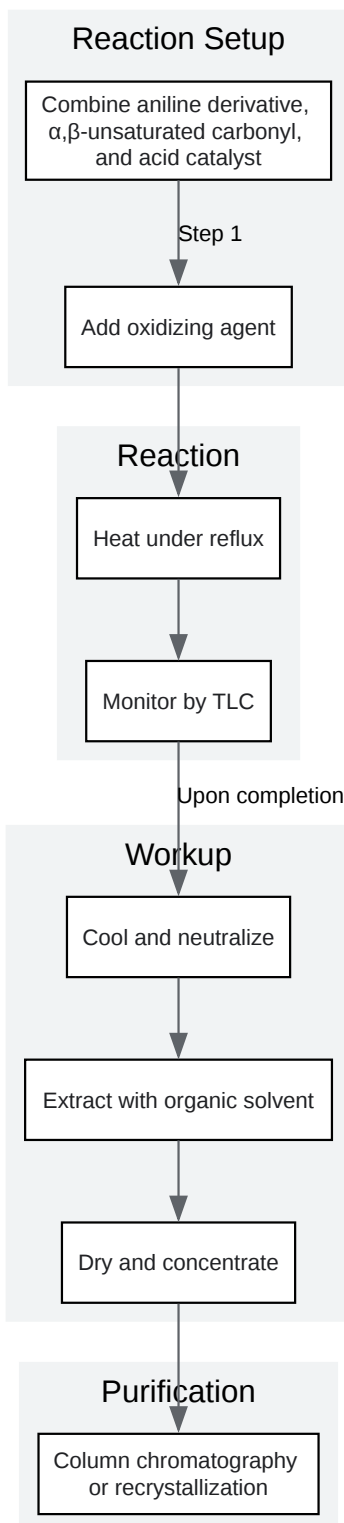
- Substituted aniline (e.g., 4-aminophenol)
- α,β -Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
- Acid catalyst (e.g., hydrochloric acid, zinc chloride)
- Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide)
- Solvent (e.g., ethanol, water)

Procedure:

- A mixture of the substituted aniline, the α,β -unsaturated carbonyl compound, and the acid catalyst in a suitable solvent is prepared in a round-bottom flask.
- The oxidizing agent is added to the mixture.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution).
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the desired 2-methylquinoline derivative.

Experimental Workflow Diagram

General Synthesis Workflow for 2-Methylquinoline Derivatives

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Caption: General experimental workflow for the synthesis of 2-methylquinoline derivatives.

Biological Activity and Potential Applications

Direct biological activity data for **(2-Methylquinolin-6-yl)methanol** is not available in the reviewed literature. However, the quinoline scaffold is a key structural motif in a wide array of biologically active compounds.^[1] Derivatives of quinoline have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.^[1] For instance, a related compound, (2-chloro-6-methylquinolin-3-yl)methanol, has been noted for its potential antimicrobial and antileishmanial activities.^[5]

Table 2: Reported Biological Activities of Selected Quinoline Derivatives

Compound Class	Example Compound	Reported Biological Activity
4-Aminoquinolines	Chloroquine	Antimalarial
Fluoroquinolones	Ciprofloxacin	Antibacterial
Camptothecin Analogs	Topotecan	Anticancer
2-Phenylquinolines	-	Anti-inflammatory
5,7-Dihaloquinolines	5,7-dichloro-8-hydroxyquinoline	Antifungal

Disclaimer: The data in this table is for illustrative purposes to show the potential of the quinoline scaffold and does not represent data for **(2-Methylquinolin-6-yl)methanol**.

The presence of the 2-methyl and 6-methanol substituents on the quinoline ring of the target compound provides vectors for further chemical modification to explore its structure-activity relationship (SAR) and potentially optimize its biological profile for various therapeutic targets.

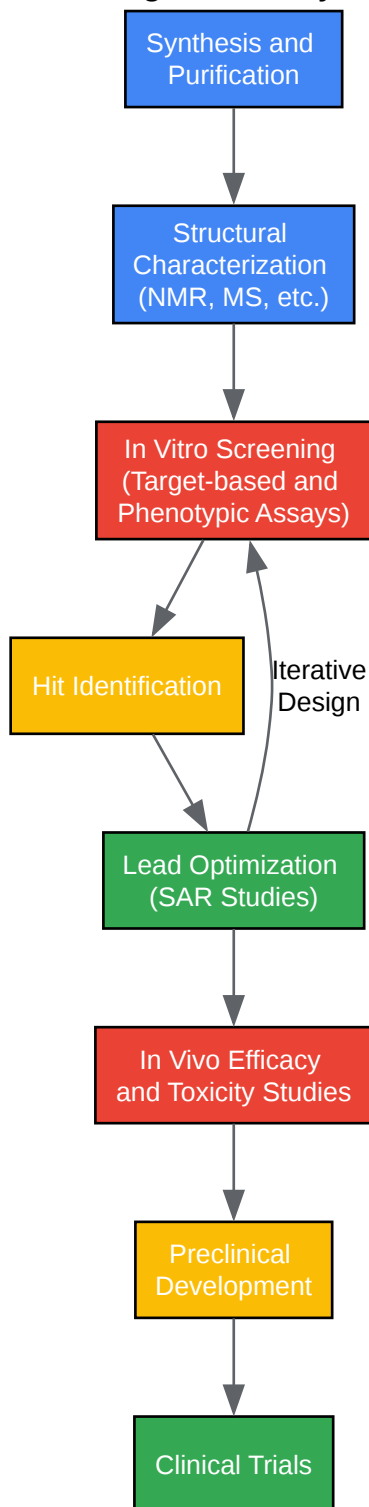
Drug Discovery and Development Pathway

The development of a novel compound like **(2-Methylquinolin-6-yl)methanol** into a therapeutic agent follows a structured pathway. This workflow begins with initial synthesis and

characterization, proceeds through various stages of biological screening, and culminates in preclinical and clinical trials if promising activity is observed.

Conceptual Drug Discovery Workflow

Conceptual Drug Discovery Workflow

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